molecular formula C19H16N2O3S B4186556 N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide

N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide

Cat. No. B4186556
M. Wt: 352.4 g/mol
InChI Key: JZLYJKNNGCVOPM-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide, also known as MNAT, is a chemical compound that has been widely studied for its potential medicinal properties. MNAT belongs to the class of compounds known as thioacetanilides, which are known for their diverse biological activities. In recent years, MNAT has been the subject of intense scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells and bacteria. N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide can induce apoptosis in cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide induces apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death pathway. N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has also been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. In bacterial cells, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide inhibits the synthesis of essential proteins, leading to cell death. Additionally, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has several advantages as a therapeutic agent, including its potent anticancer and antibacterial activity, as well as its anti-inflammatory properties. N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide is also relatively easy to synthesize and can be produced in large quantities. However, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has some limitations as a therapeutic agent, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research on N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide. One area of research is the optimization of the pharmacokinetic properties of N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide to increase its bioavailability and reduce toxicity. Another area of research is the development of N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide-based drug delivery systems to target specific tissues and cells. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide and its potential as a therapeutic agent for other diseases.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammation. Several studies have shown that N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide exhibits potent anticancer activity by inducing apoptosis in cancer cells. N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has also been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-naphthalen-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-13-10-16(21(23)24)7-9-18(13)20-19(22)12-25-17-8-6-14-4-2-3-5-15(14)11-17/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLYJKNNGCVOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-nitrophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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